molecular formula C17H22ClF3N2O2 B2409989 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1396868-95-3

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2409989
CAS No.: 1396868-95-3
M. Wt: 378.82
InChI Key: REBLRGDLECWDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N2O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a piperazine derivative that has garnered interest for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a cyclopropyl group and a trifluoromethyl phenyl ring. Its structural formula can be represented as follows:

C15H18ClF3N2O\text{C}_{15}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with G-protein coupled receptors (GPCRs), particularly chemokine receptors. These interactions can modulate various signaling pathways involved in inflammation and immune responses. The specific mechanism for this compound may involve:

  • Inhibition of Chemokine Receptor Activity : Similar piperazine derivatives have been shown to act as modulators of chemokine receptors, which play crucial roles in leukocyte trafficking and inflammatory responses .
  • Potential Antitumor Activity : Compounds that disrupt PD-1/PD-L1 binding have been linked to enhanced T-cell activation, suggesting a possible role in cancer immunotherapy .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, revealing its potential as an inhibitor in several pathways.

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
Chemokine ModulationGPCR Binding AssaySignificant binding observed
PD-L1 InhibitionNMR SpectroscopyIC50 = 27 nM
Antitumor ActivityCell-based AssayEnhanced TCR activation

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on PD-L1 Inhibition :
    A study demonstrated that related compounds could effectively inhibit the PD-1/PD-L1 interaction, leading to increased T-cell activation. The compound's analogs showed low nanomolar activity in disrupting this binding, suggesting a promising avenue for cancer treatment .
  • Chemokine Receptor Modulation :
    Another investigation focused on piperazine derivatives that modulate chemokine receptors, highlighting their role in inflammatory diseases. The ability to guide leukocyte trafficking could be beneficial in treating conditions like rheumatoid arthritis or multiple sclerosis .

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-3-1-2-13(10-14)16(24)22-8-6-21(7-9-22)11-15(23)12-4-5-12;/h1-3,10,12,15,23H,4-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBLRGDLECWDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.